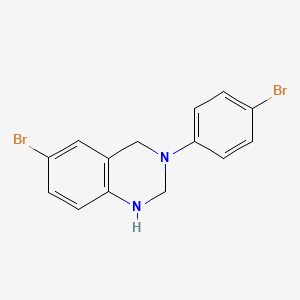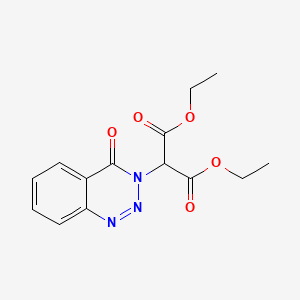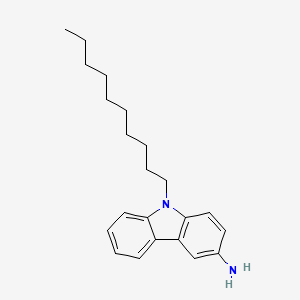
9-Decyl-9H-carbazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Decyl-9H-carbazol-3-amine: is an organic compound belonging to the carbazole family. Carbazoles are aromatic heterocyclic compounds known for their stability and unique electronic properties. The addition of a decyl group at the 9th position and an amine group at the 3rd position enhances its chemical versatility, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Amination: One common method involves the palladium-catalyzed amination of 9-decyl-9H-carbazole with an appropriate amine source. This reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures.
Buchwald-Hartwig Coupling: Another method is the Buchwald-Hartwig coupling reaction, where 9-decyl-9H-carbazole is reacted with an amine in the presence of a palladium catalyst and a phosphine ligand. This reaction also requires a base and is conducted under an inert atmosphere.
Industrial Production Methods: Industrial production of 9-decyl-9H-carbazol-3-amine often involves large-scale palladium-catalyzed amination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-Decyl-9H-carbazol-3-amine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, with reagents like alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted carbazole derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Organic Electronics: 9-Decyl-9H-carbazol-3-amine is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its excellent charge transport properties.
Photovoltaics: It is employed in the development of organic photovoltaic cells as a hole-transporting material.
Biology:
Fluorescent Probes: The compound is used in the design of fluorescent probes for biological imaging and diagnostics.
Drug Development: Its derivatives are explored for potential therapeutic applications, including anticancer and antimicrobial agents.
Medicine:
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic benefits.
Industry:
Polymer Additives: The compound is used as an additive in the production of high-performance polymers with enhanced thermal and mechanical properties.
Corrosion Inhibitors: It is employed in the formulation of corrosion inhibitors for metal protection.
Mechanism of Action
The mechanism of action of 9-decyl-9H-carbazol-3-amine involves its interaction with specific molecular targets and pathways. In organic electronics, it functions as a hole-transporting material by facilitating the movement of positive charges through its conjugated system. In biological applications, its derivatives may interact with cellular components, leading to fluorescence or therapeutic effects.
Comparison with Similar Compounds
9H-Carbazole: The parent compound without the decyl and amine groups.
9-Ethyl-9H-carbazol-3-amine: A similar compound with an ethyl group instead of a decyl group.
9-Decyl-9H-carbazole: The compound without the amine group.
Uniqueness:
9-Decyl-9H-carbazol-3-amine: stands out due to the presence of both the decyl and amine groups, which enhance its solubility, reactivity, and versatility in various applications. The decyl group provides hydrophobicity, while the amine group offers sites for further functionalization.
Properties
CAS No. |
113864-36-1 |
|---|---|
Molecular Formula |
C22H30N2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
9-decylcarbazol-3-amine |
InChI |
InChI=1S/C22H30N2/c1-2-3-4-5-6-7-8-11-16-24-21-13-10-9-12-19(21)20-17-18(23)14-15-22(20)24/h9-10,12-15,17H,2-8,11,16,23H2,1H3 |
InChI Key |
MNSODAVBZPALKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1C2=C(C=C(C=C2)N)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


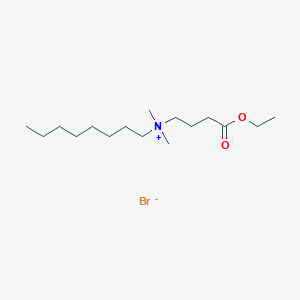

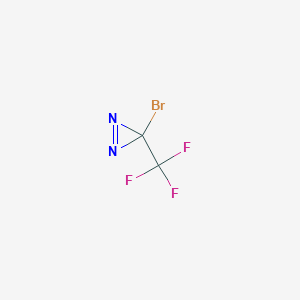
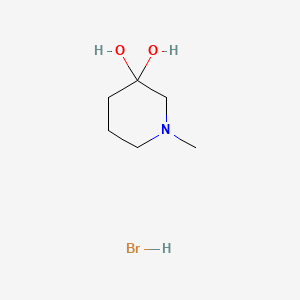
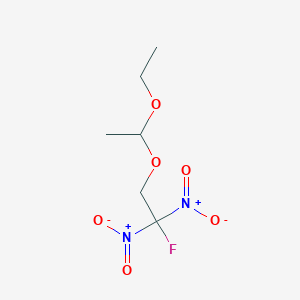
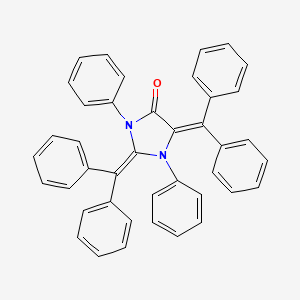

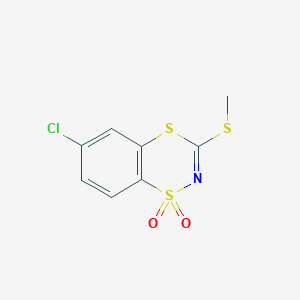
![1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl-](/img/structure/B14302304.png)
![tert-Butyl(dimethyl){[1-(trimethylsilyl)oct-7-en-1-yn-3-yl]oxy}silane](/img/structure/B14302307.png)
![Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate](/img/structure/B14302314.png)
